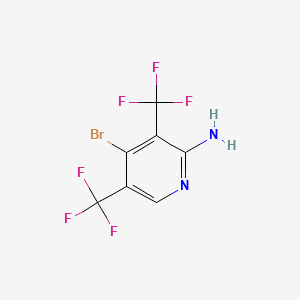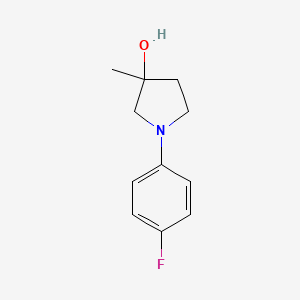
1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction. This often involves the use of a fluorinated aromatic compound and a suitable nucleophile.
Methylation: The methyl group can be introduced through a methylation reaction, which typically involves the use of a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound’s unique properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-methylpyrrolidine: This compound is similar but lacks the hydroxyl group present in 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol.
1-(4-Fluorophenyl)-3-hydroxypyrrolidine: This compound has a hydroxyl group but differs in the position of the methyl group.
Uniqueness
This compound is unique due to the specific combination of the 4-fluorophenyl group, the methyl group, and the hydroxyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c1-11(14)6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3 |
InChI Key |
KOGJMRCCEWXBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



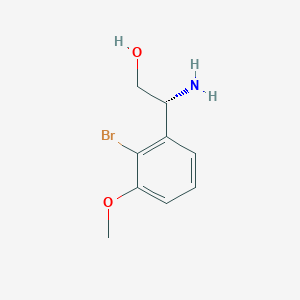
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
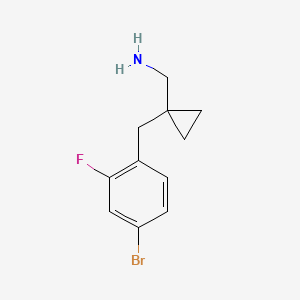
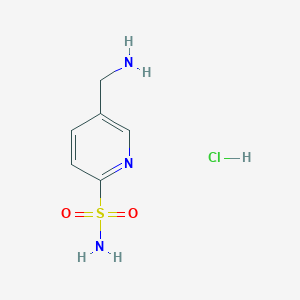
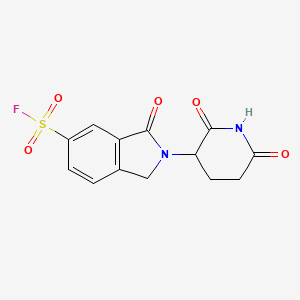


aminehydrochloride](/img/structure/B13588867.png)
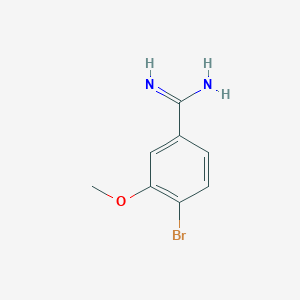
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
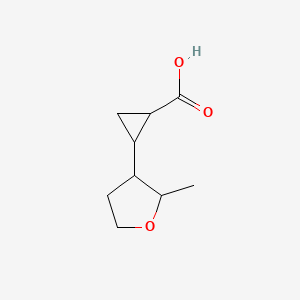
![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
